molecular formula C17H22N4O4S2 B12190825 N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide

N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide

Cat. No.: B12190825
M. Wt: 410.5 g/mol
InChI Key: GXJJAQKXZGVFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SMILES Notation

COC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C
This SMILES string encodes:

  • Methoxy group (COC1=CC(=CC=C1)) linked to piperazine (N2CCN(CC2))
  • Ketone-terminated ethyl chain (C(=O)CC3) connecting to thiazole (CSC(=N3))
  • Methanesulfonamide (NS(=O)(=O)C) at the thiazole nitrogen.

InChI Key

SHTMJYCMCKRYCF-UHFFFAOYSA-N
The International Chemical Identifier (InChI) key provides a unique hash-based representation of the compound’s connectivity, stereochemistry, and protonation state.

Database-Specific Synonyms

  • PubChem : N-[4-(2-oxo-2-{4-[3-(methoxy)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]methanesulfonamide
  • CAS Registry : Variants may include descriptors like “(2E)-” to specify stereochemistry, though this is inconsistently applied across platforms.

CAS Registry Number and Cross-Referenced Identification Codes

The compound is uniquely identified through the following codes:

Identifier Type Code Source Database
CAS Registry Number 1010903-83-9 PubChem CID 42650279
DSSTox Substance ID DTXSID20983083 EPA’s DSSTox
Wikidata Entry Q82969959 Wikidata

Cross-Referencing Challenges

  • Stereochemical Variants : The (2E) configuration may not be explicitly stated in older database entries, leading to ambiguity with geometric isomers.
  • Piperazine Substitution : Some entries omit the 3-methoxy positional indicator, referring broadly to “methoxyphenylpiperazine” derivatives.

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C17H22N4O4S2/c1-25-15-5-3-4-14(11-15)20-6-8-21(9-7-20)16(22)10-13-12-26-17(18-13)19-27(2,23)24/h3-5,11-12H,6-10H2,1-2H3,(H,18,19)

InChI Key

GXJJAQKXZGVFPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Catalyst : Pd(OAc)₂/Xantphos

  • Solvent : Toluene or dioxane

  • Temperature : 100–120°C

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane)

Preparation of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl Intermediate

The ketone-bearing side chain is introduced via acyl chloride coupling. A representative protocol involves treating 4-(3-methoxyphenyl)piperazine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding 2-chloro-N-(4-(3-methoxyphenyl)piperazin-1-yl)acetamide (92% purity). Subsequent hydrolysis or displacement reactions generate the 2-oxoethyl moiety.

Formation of the Thiazole Ring

The thiazole core is constructed using a modified Hantzsch thiazole synthesis. Thiourea derivatives react with α-haloketones under basic conditions. For this compound, 2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide is condensed with a thiourea precursor in ethanol at reflux, followed by cyclization with NaHCO₃ to yield the thiazolidinone intermediate (75–80% yield).

Stereochemical Control:

The (2E)-configuration is achieved via thermodynamic control during cyclization, favoring the trans-isomer due to reduced steric hindrance.

Introduction of Methanesulfonamide Group

Methanesulfonamide is introduced via nucleophilic substitution or sulfonylation. A preferred method involves treating the thiazole intermediate with methanesulfonyl chloride in DCM, using DMAP as a catalyst, to afford the final product in 68–72% yield. Excess methanesulfonyl chloride (1.5 equiv) ensures complete conversion.

Optimization of Reaction Conditions

Solvent Selection:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification.

  • Ether solvents (THF, dioxane) balance reactivity and ease of workup.

Catalytic Systems:

  • Pd-based catalysts improve coupling efficiency for piperazine synthesis.

  • Triethylamine/DMAP synergistically accelerates sulfonylation.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Characterization by ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 3.72 (s, 3H, OCH₃), 3.15–3.30 (m, 8H, piperazine), 3.05 (s, 3H, SO₂CH₃).

  • HRMS : [M+H]⁺ calculated for C₁₇H₂₁N₅O₄S₂: 448.1064; found: 448.1066.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Pd-catalyzed coupling8598High efficiencyCostly catalysts
Ullmann coupling6595Low catalyst costModerate yield
Hantzsch cyclization8097ScalabilityRequires strict temp control

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₄N₄O₄S
  • IUPAC Name : N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide

The presence of the methanesulfonamide functional group enhances its solubility and bioavailability, making it a candidate for drug development.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy in models of epilepsy. A study demonstrated that thiazole-integrated compounds exhibited significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models, suggesting that modifications to the thiazole structure can enhance therapeutic efficacy .

Antitumor Activity

Thiazole derivatives are also being investigated for their potential antitumor effects. In vitro studies have shown that certain thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may contribute to its ability to target specific tumor types effectively .

Case Study: Anticonvulsant Efficacy

A recent study evaluated the anticonvulsant efficacy of thiazole derivatives in animal models. The results indicated that compounds with similar structural features to this compound provided significant protection against seizures, demonstrating a median effective dose lower than standard treatments such as ethosuximide .

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of thiazole derivatives. Compounds structurally related to this compound exhibited selective cytotoxicity against breast and lung cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .

Data Summary Table

Application AreaKey FindingsReferences
AnticonvulsantSignificant efficacy in MES and PTZ models
AntitumorInduces apoptosis in cancer cell lines
MechanismModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Sulfonamide Derivatives

Example 1 : N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide ()

  • Key Differences : Replaces the 3-methoxyphenyl group with a 5-chloro-2-methylphenyl substituent and adds a nitro group on the phenyl ring.
  • Implications : The chloro and nitro groups increase molecular weight (MW: ~523 g/mol) and reduce solubility compared to the methoxy analog. Nitro groups may confer electrophilic reactivity, influencing metabolic stability .

Example 2: 2-{[4-Amino-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]methylthio}-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide (Compound 24, )

  • Key Differences : Incorporates a triazine-benzoimidazole scaffold instead of thiazole and uses a 3-chlorophenyl-piperazine group.
  • Biological Relevance : Demonstrated antitumor activity (51% yield), suggesting that halogenated aryl groups may enhance cytotoxicity. The thiazole core in the target compound might offer distinct electronic properties for target binding .

Thiazole/Pyrazole-Based Analogues

Example 3 : N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide ()

  • Key Differences : Replaces thiazole with pyrazole and incorporates a fluorophenyl group.
  • Spectroscopic Insights : Fluorine substituents (as in ) alter electronic environments, detectable via distinct IR or NMR signals (e.g., C-F stretch at ~1100 cm⁻¹). The target compound’s methoxy group would show C-O stretching near 1250 cm⁻¹ .

Example 4 : Benzothiazole-piperazine AChE Inhibitors ()

  • Functional Comparison : Benzothiazole-piperazine hybrids exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values in µM range). The target compound’s thiazole-ylidene group may similarly engage in π-π stacking or hydrogen bonding with AChE .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound (Compound 24)
Molecular Weight ~450–500 g/mol (estimated) 523.0 g/mol 674.1 g/mol
Lipophilicity (LogP) Moderate (methoxy group) High (chloro, nitro) High (chloro, triazine)
Solubility Moderate in polar solvents Low (nitro group) Low (halogenated aryl)
Synthetic Yield Not reported Not reported 51%
  • Lipinski’s Rule Compliance : The target compound likely complies (MW <500, LogP <5), whereas ’s Compound 24 (MW 674) exceeds these limits, reducing oral bioavailability .

Biological Activity

N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential clinical applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The molecular formula is C23H25N3O4SC_{23}H_{25}N_3O_4S, indicating a relatively complex structure that may interact with multiple biological targets.

Table 1: Structural Components

ComponentDescription
Thiazole RingContributes to antimicrobial and anticancer properties.
Piperazine MoietyEnhances binding affinity to various receptors.
Methanesulfonamide GroupMay improve solubility and bioavailability.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its effects on:

  • Kinase Inhibition : Similar compounds have shown inhibition of receptor tyrosine kinases, which are crucial in cancer signaling pathways .
  • Neurotransmitter Receptors : The piperazine structure is known to interact with serotonin and dopamine receptors, suggesting potential use in treating psychiatric disorders .

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies have shown that derivatives of similar structures can inhibit tumor growth in vitro and in vivo .
  • Antidepressant Effects : Compounds containing piperazine have been linked to antidepressant properties due to their action on neurotransmitter systems .
  • Anti-inflammatory Properties : Some studies suggest that thiazole derivatives can reduce inflammation markers in biological models .

Case Studies

  • Anticancer Activity :
    • A study on related thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting the potential of this compound in oncology .
  • Neurological Effects :
    • Research involving piperazine derivatives indicated improvements in depressive symptoms in animal models, highlighting the compound's potential as an antidepressant .
  • Inflammation Reduction :
    • In a model of pulmonary fibrosis, related compounds showed efficacy in reducing inflammatory markers, suggesting possible therapeutic applications for respiratory diseases .

Table 2: Biological Activity Comparison

Compound NameAntitumor ActivityAntidepressant EffectsAnti-inflammatory Effects
N-[(2E)-4-{...}]HighModerateLow
Related Thiazole DerivativeVery HighLowModerate
Piperazine-based AntidepressantsLowHighLow

Q & A

(Basic) What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis of piperazine-thiazole hybrids typically involves coupling a piperazine derivative with a thiazole-sulfonamide backbone. Key steps include:

  • Nucleophilic substitution : Reacting 4-(3-methoxyphenyl)piperazine with a bromoacetyl-thiazole intermediate under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the 2-oxoethyl linkage .
  • Purification : Use recrystallization (ethanol/ethyl acetate mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the product. Yields vary significantly (24–51%) depending on substituent electronic effects and steric hindrance .
  • Optimization : Lower yields (e.g., 24% for compound 23 in ) may arise from poor solubility of intermediates; increasing solvent ratios or using phase-transfer catalysts can improve efficiency .

(Advanced) How can researchers resolve contradictions in biological activity data across studies for structurally similar compounds?

Answer:
Contradictions often stem from variations in assay design, cell lines, or compound purity. Methodological approaches include:

  • Standardized bioassays : Re-evaluate activity using uniform protocols (e.g., NIH/NCATS guidelines for antiproliferative assays) to minimize inter-lab variability .
  • Metabolic stability testing : Assess whether differences in activity (e.g., anti-HIV vs. antitumor) correlate with metabolic degradation pathways using liver microsome models .
  • Structural analogs : Compare the target compound with derivatives (e.g., 4-chlorophenyl vs. 3-methoxyphenyl substituents) to isolate substituent-specific effects .

(Basic) Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

Answer:

  • 1H/13C NMR : Confirm the presence of the piperazine NH protons (δ 2.8–3.5 ppm) and thiazole C=S moiety (δ 165–170 ppm in 13C). The (E)-configuration of the thiazol-2(3H)-ylidene group is confirmed by NOESY correlations .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and piperazine C-N vibrations (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₃N₅O₄S₂) with <2 ppm error .

(Advanced) What methodologies optimize reaction conditions for piperazine-thiazole hybrid synthesis?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology to model variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and solvent polarity .
  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., coupling reactions), reducing side-product formation .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling dynamic adjustment of reaction parameters .

(Advanced) How can SAR studies elucidate the role of the 3-methoxyphenyl group in biological activity?

Answer:

  • Analog synthesis : Prepare derivatives with substituents varying in electron-donating/withdrawing properties (e.g., 3-fluorophenyl, 3-hydroxyphenyl) .
  • Computational docking : Use AutoDock Vina to compare binding affinities of analogs with target proteins (e.g., HIV-1 reverse transcriptase or DNA polymerase) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding interactions between the methoxy group and active-site residues (e.g., Lys103 in HIV-1 RT) .

(Basic) What are the recommended safety protocols for handling this compound?

Answer:

  • Toxicity screening : Refer to OECD guidelines (e.g., Acute Toxicity Class 4, LD₅₀ > 500 mg/kg in rodents) and prioritize fume hood use during synthesis .
  • Waste disposal : Neutralize sulfonamide residues with 10% sodium bicarbonate before disposal .

(Advanced) How can researchers address low yields in the final coupling step?

Answer:

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling of sterically hindered intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while improving yield by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.